(3-Methoxy-1,2-phenylene)dimethanol

Description

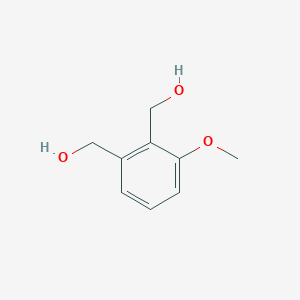

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-3-methoxyphenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZCTHYCDFIHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565039 | |

| Record name | (3-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90047-52-2 | |

| Record name | (3-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 1,2 Phenylene Dimethanol

Established Reaction Pathways

Established methods for synthesizing (3-methoxy-1,2-phenylene)dimethanol rely on the reduction of readily available starting materials. These pathways are well-documented and provide reliable access to the target compound.

Reduction of Carboxylic Acid Precursors: 3-Methoxyphthalic Acid to this compound

A primary and straightforward route to this compound involves the reduction of 3-methoxyphthalic acid. This transformation is typically accomplished using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under reflux conditions to ensure complete conversion.

The process involves the addition of a solution of 3-methoxyphthalic acid to a suspension of lithium aluminum hydride. The mixture is heated to reflux for a period to facilitate the reduction of both carboxylic acid functionalities to their corresponding primary alcohols. Following the reduction, a careful workup procedure is necessary to decompose the excess reducing agent and the aluminum salts formed. This is typically achieved by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting inorganic salts are then removed by filtration, and the desired product, this compound, is isolated from the filtrate.

Reduction of 3-Methoxyphthalic Acid

| Reactant | Reagent | Solvent | Condition | Product | Yield |

| 3-Methoxyphthalic Acid | Lithium Aluminum Hydride | Tetrahydrofuran/Ether | Reflux | This compound | ~71% |

Conversion from Isobenzofuranone Derivatives: Base-Promoted Reduction Approaches

An alternative synthetic strategy utilizes isobenzofuranone derivatives as precursors. These methods often involve a base-promoted reduction. While specific examples for the direct synthesis of this compound from a corresponding methoxy-substituted isobenzofuranone are not extensively detailed in the provided results, the general principle of reducing isobenzofuranones to diols is a known transformation. This approach would likely involve the use of a strong reducing agent in a basic medium to achieve the desired ring opening and reduction of the lactone and any other reducible functionalities.

Chemo- and Regioselective Synthesis Strategies

The synthesis of specifically substituted aromatic compounds like this compound often requires precise control over the reaction to ensure the correct placement of functional groups. Chemo- and regioselective strategies are therefore critical.

Methodologies Utilizing Benzaldehyde (B42025) or Phthalate (B1215562) Intermediates

Synthetic routes can also proceed through benzaldehyde or phthalate intermediates. For instance, a suitably substituted benzaldehyde could undergo a series of reactions, including formylation and subsequent reduction, to yield the target diol. Patent literature describes the synthesis of various methoxy-substituted benzaldehydes, which could serve as precursors. google.compatsnap.comgoogle.com For example, 3-methoxybenzaldehyde (B106831) can be synthesized from m-methoxybenzyl alcohol through oxidation. google.com

Similarly, phthalate intermediates, such as dimethyl 3-methoxyphthalate, can be valuable precursors. acs.org The selective reduction of the ester groups to alcohols would lead to the desired product. The choice of reducing agent is critical in such transformations to avoid unwanted side reactions.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, the optimization of reaction conditions is paramount. scielo.brosti.gov This involves a systematic study of various reaction parameters.

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and reagents, as well as the reaction pathway. scielo.br

Catalyst: In catalytic reductions, the type and loading of the catalyst are crucial for efficiency.

Reaction Time: Optimizing the reaction time ensures the completion of the reaction while minimizing the degradation of the product. scielo.br

Catalytic Systems and Reducing Agents in Dimethanol Synthesis

The conversion of a precursor like 3-methoxyphthalic acid to this compound necessitates the reduction of two carboxylic acid groups to primary alcohols. This transformation requires potent reducing agents or efficient catalytic systems.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful and common reducing agent for the conversion of carboxylic acids and esters to primary alcohols. ncert.nic.inadichemistry.com It serves as a source of hydride ions (H⁻), which are strong nucleophiles that attack the carbonyl carbons. libretexts.orgchemistrysteps.com The high reactivity of LiAlH₄ allows for the exhaustive reduction of both carboxyl groups of the phthalic acid precursor. masterorganicchemistry.com The reaction is typically vigorous and requires careful control. adichemistry.comacs.org

While highly effective, LiAlH₄ is significantly more reactive and less selective than reagents like sodium borohydride (B1222165) (NaBH₄), which is generally not strong enough to reduce carboxylic acids or esters. libretexts.orglumenlearning.com The enhanced reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄, making it a more potent hydride donor. libretexts.org

Catalytic Hydrogenation: An alternative to stoichiometric metal hydrides is catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of dicarboxylic acids to diols, bimetallic catalysts such as Rhenium-Palladium (Re-Pd) supported on silica (B1680970) (SiO₂) have shown high activity and yields. researchgate.net These systems can be effective under specific conditions, though the presence of dicarboxylic acids can sometimes suppress the reduction of the catalyst itself, impacting its efficiency. researchgate.net Catalytic hydrogenation is often considered a greener and more scalable approach compared to the use of complex metal hydrides.

Other Reducing Systems: Iridium-catalyzed hydrosilylation has emerged as a mild and operationally simple method for the reduction of various carbonyl compounds, including dicarboxylic imides, which could be derived from the corresponding acid. uta.edu This technique offers high functional group tolerance, which can be advantageous for complex molecules. uta.edu

Table 1: Comparison of Reducing Systems for Dicarboxylic Acid Reduction

| Reducing System | Reagent(s) | Typical Precursor | Key Characteristics |

|---|---|---|---|

| Complex Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid / Ester | Powerful, non-selective, reduces a wide range of functional groups. adichemistry.com |

| Catalytic Hydrogenation | H₂ with Re-Pd/SiO₂ catalyst | Dicarboxylic Acid | High diol yields (71-89%) achievable, potentially greener. researchgate.net |

| Hydrosilylation | Hydrosilanes with Iridium catalyst | Dicarboxylic Imide | Mild conditions, high chemoselectivity, good functional group tolerance. uta.edu |

Solvent Selection and Reaction Parameter Influence on Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, particularly when using highly reactive reagents like LiAlH₄.

Solvent Role in LiAlH₄ Reductions: LiAlH₄ reactions must be conducted in anhydrous (dry) and non-protic solvents because the reagent reacts violently with water and other acidic protons, releasing hydrogen gas. adichemistry.comcommonorganicchemistry.com Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are most commonly used. commonorganicchemistry.comnih.gov These solvents are suitable for several reasons:

Solubility: They can dissolve or suspend the ionic hydride reagent. acsgcipr.org

Stability: They are relatively inert to the strong reducing agent.

Reactivity Modification: The solvent can act as a ligand, stabilizing the reagent and modifying its reactivity. acsgcipr.org

The use of THF is common for reductions of carboxylic acids, which may require higher temperatures to proceed to completion. commonorganicchemistry.com

Influence of Reaction Parameters: Reaction parameters such as temperature and reaction time are crucial for controlling the outcome of the synthesis.

Temperature: LiAlH₄ reductions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then may be brought to room temperature or heated to reflux to ensure the reaction goes to completion. commonorganicchemistry.com The reduction of carboxylic acids is a more demanding reaction that first involves an acid-base reaction to form a carboxylate salt and H₂ gas, before the slower reduction of the carboxylate occurs. chemistrysteps.comyoutube.com

Work-up Procedure: After the reduction is complete, the reaction mixture contains aluminum alkoxide complexes. A careful quenching and hydrolysis step, often involving the sequential addition of water and/or aqueous base, is required to decompose the complexes and liberate the alcohol product. libretexts.org The use of Rochelle's salt (sodium potassium tartrate) in the workup can be highly effective in breaking up the gelatinous aluminum salt emulsions that often form, simplifying product isolation. blogspot.com

Table 2: Influence of Solvents and Parameters in LiAlH₄ Reductions

| Parameter | Selection/Condition | Rationale/Effect on Yield and Selectivity |

|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Inert to LiAlH₄, provides a medium for the reaction, prevents violent decomposition with protic impurities. adichemistry.comcommonorganicchemistry.com |

| Temperature | Initial cooling (0 °C), followed by reflux | Controls initial exothermicity; higher temperature drives the difficult reduction of the carboxylate intermediate to completion. commonorganicchemistry.comyoutube.com |

| Reagent Stoichiometry | Excess LiAlH₄ | Ensures complete reduction of both carboxylic acid groups, accounting for the initial acid-base reaction. chemistrysteps.com |

| Work-up | Careful hydrolysis (e.g., Fieser method or Rochelle's salt) | Decomposes aluminum complexes to isolate the diol product; proper technique prevents low yields due to emulsion formation. blogspot.com |

Scalability Considerations for Research and Industrial Application

Scaling the synthesis of this compound from a laboratory bench to research- or industrial-scale production introduces significant challenges, primarily related to safety, cost, and waste management.

The use of lithium aluminum hydride (LiAlH₄), while effective at the lab scale, presents major hurdles for large-scale applications. ncert.nic.in

Safety Hazards: LiAlH₄ is pyrophoric and reacts violently with moisture. acs.orgacs.org Grinding LiAlH₄ pellets, a potential step when moving from powdered lab-scale reagents to easier-to-handle industrial forms, can lead to friction-induced ignition and fire. acs.orgacs.org The large volumes of hydrogen gas generated during the reaction and quench also pose a significant explosion risk.

Economic Viability: LiAlH₄ is an expensive reagent, making its use in large quantities economically unfavorable for the production of anything other than high-value specialty chemicals. ncert.nic.in

Waste Generation: LiAlH₄ reductions are not atom-economical. They generate substantial amounts of aluminum hydroxide waste, which can be difficult to filter and dispose of, often requiring large volumes of solvent for the quench and work-up. acsgcipr.org

For scalable synthesis, alternative strategies are preferred. dntb.gov.ua These include:

Catalytic Routes: Transitioning from stoichiometric reagents like LiAlH₄ to catalytic hydrogenation (e.g., using Re-Pd catalysts) is a key strategy. researchgate.net Catalytic processes use smaller amounts of reagents, reduce waste, and are generally safer and more cost-effective on a large scale.

Process Optimization: Developing purification methods that avoid column chromatography is crucial for scalability. Techniques like crystallization or liquid-liquid extraction are more amenable to industrial processes. dntb.gov.ua

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction temperature and mixing, enhancing safety, particularly for highly exothermic reactions.

Green Chemistry Principles in Synthetic Route Design

Designing a synthetic route for this compound with green chemistry principles in mind involves minimizing environmental impact by focusing on waste prevention, atom economy, and the use of safer, more efficient processes. numberanalytics.com

The traditional LiAlH₄ reduction route is generally considered "ungreen" due to several factors:

Poor Atom Economy: The reaction generates significant inorganic waste from the hydride reagent. acsgcipr.org

Hazardous Reagents: LiAlH₄ is highly reactive and pyrophoric. acs.org

Use of Volatile Organic Solvents: The reliance on ethereal solvents like THF contributes to solvent waste. acsgcipr.org

To create a greener synthesis, several alternative approaches can be considered:

Electrocatalytic Hydrogenation (ECH): This technique uses electricity to drive the hydrogenation of a substrate, often in aqueous media and at ambient temperature and pressure. nih.gov ECH has been successfully applied to the hydrogenation of benzoic acids to their corresponding cyclohexanecarboxylic acids. researchgate.netrsc.org Developing a system to reduce the carboxyl groups of 3-methoxyphthalic acid to alcohols would represent a significant green advancement, replacing chemical reductants with electrons. nih.govrsc.org

Use of Greener Solvents and Catalysts: Exploring reactions in water or using biodegradable catalysts, such as naturally derived acids like lemon juice, can drastically improve the environmental profile of a synthesis. numberanalytics.comnih.govresearchgate.net

Energy Efficiency: Employing energy-efficient techniques like concentrated solar radiation or microwave-assisted synthesis can reduce the energy consumption of the process. nih.govresearchgate.net

By prioritizing catalytic methods over stoichiometric ones, using safer solvents, and designing for energy efficiency, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry. numberanalytics.com

Spectroscopic and Structural Analysis of this compound Remains Elusive

This compound, also known by its synonym 3-methoxy-o-xylene-α,α'-diol, has a reported melting point of 95°C. A common synthetic route to this compound is the reduction of 3-methoxyphthalic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction effectively reduces the carboxylic acid groups to primary alcohols, yielding the target diol.

However, beyond these basic synthesis and physical property details, the specific data points for advanced characterization are not documented in available resources. This includes:

¹H and ¹³C NMR: Precise chemical shifts (δ), coupling constants (J), and signal multiplicities for the unique proton and carbon environments within the molecule could not be located.

Vibrational Spectroscopy: Specific peak frequencies (cm⁻¹) and their corresponding vibrational modes from IR and Raman spectroscopy that would confirm the presence of functional groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and the substituted benzene (B151609) ring are not available.

Mass Spectrometry: The fragmentation pattern and the molecular ion peak (m/z) which are used to confirm the molecular weight and deduce structural components have not been documented.

X-ray Crystallography: There are no published reports on the single-crystal X-ray analysis of this compound, which would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

While data exists for isomeric and related compounds, such as (2-Methoxy-1,3-phenylene)dimethanol, these data sets are not transferable due to the different substitution patterns on the aromatic ring, which significantly influence the spectroscopic properties. Without access to primary literature or a comprehensive database entry detailing the experimental characterization of this compound, a scientifically accurate and detailed article on its advanced spectroscopic features cannot be generated at this time.

Chromatographic Methods for Purity Assessment and Isolation Verification

Chromatographic techniques are indispensable for assessing the purity of this compound and for verifying its successful isolation from reaction mixtures. The choice of method depends on the scale and purpose of the analysis, ranging from rapid qualitative checks to rigorous quantitative purity determination. Given the compound's polarity, due to the two hydroxyl groups, both normal-phase and reversed-phase chromatography can be effectively employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment.

Normal-Phase HPLC: Utilizing a polar stationary phase, such as silica or, more suitably, a diol-functionalized silica phase, is effective for separating polar compounds. silicycle.comsilicycle.com A diol column offers a different selectivity compared to bare silica and can provide more reproducible results, especially in the presence of trace amounts of water. silicycle.com A mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethyl acetate (B1210297) would be typical. silicycle.com

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. This technique separates compounds based on their hydrophobicity. While the methoxy group adds some non-polar character, the two hydroxyl groups make the molecule relatively polar, leading to shorter retention times unless the mobile phase has a high aqueous content.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for identification, is another powerful technique. Due to the low volatility of the diol, derivatization is often required to convert the polar -OH groups into less polar, more volatile ethers or esters (e.g., silylation) before analysis. However, methods for analyzing related methoxy-propanediols by GC-MS without derivatization have been developed, suggesting it may be possible under optimized conditions. nih.gov The analysis would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column containing the stationary phase.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a synthesis or the fractions from column chromatography. researchgate.net A silica gel plate (Silica Gel F254) is typically used as the stationary phase, with a solvent system similar to that used for column chromatography (e.g., mixtures of hexane and ethyl acetate). The separated spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate (B83412).

The following table summarizes typical chromatographic conditions used for the analysis of this compound and related aromatic alcohols.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Purpose |

| RP-HPLC | C18, C8 | Water/Methanol or Water/Acetonitrile Gradient | UV (e.g., 270 nm) | Purity Determination |

| NP-HPLC | Diol-functionalized Silica silicycle.comsilicycle.com | Hexane/Isopropanol silicycle.com | UV, Refractive Index (RI) | Isolation, Purity |

| GC | Phenyl- or Wax-type Capillary Column | Helium, Hydrogen | FID, MS nih.govrsc.org | Purity, Impurity Profiling |

| TLC | Silica Gel researchgate.net | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV light, Staining Reagents | Reaction Monitoring |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While a single spectroscopic technique can provide significant information, the unambiguous structural confirmation of this compound requires the integration of data from multiple analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The three aromatic protons on the 1,2,3-trisubstituted ring will appear in the aromatic region (~6.8-7.5 ppm) and will exhibit characteristic splitting patterns (doublets and a triplet) due to ortho- and meta-coupling. youtube.com A sharp singlet integrating to three protons around 3.8-3.9 ppm would correspond to the methoxy (-OCH₃) group. Two distinct signals would be expected for the two non-equivalent hydroxymethyl (-CH₂OH) groups, likely appearing as singlets or broadened singlets between 4.5 and 5.0 ppm. The hydroxyl protons themselves would produce broad singlets whose chemical shift is concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. Six of these will be in the aromatic region (~110-160 ppm). The carbon attached to the methoxy group is expected around 155-160 ppm, while the carbons bearing the hydroxymethyl groups would be in the 130-140 ppm range. researchgate.net The methoxy carbon itself typically appears around 56 ppm. researchgate.net The two hydroxymethyl carbons (-CH₂OH) would be found further upfield, typically in the 60-65 ppm region.

Mass Spectrometry (MS) determines the molecular weight and provides structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. With a hard ionization technique like Electron Ionization (EI), the molecular ion peak (M⁺) would be observed, confirming the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Key fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, water (H₂O), or formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups to form a stable benzylic cation. The ortho-positioning of the substituents can lead to specific fragmentation patterns, such as the loss of formaldehyde from an ortho-methoxy benzyl cation. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a very prominent, broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching of the two alcohol groups. Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the CH₂ and CH₃ groups (below 3000 cm⁻¹), aromatic C=C stretching vibrations around 1600 and 1470 cm⁻¹, and strong C-O stretching bands between 1250 and 1000 cm⁻¹. libretexts.orgspectroscopyonline.com Specific bands for the out-of-plane C-H bending in the 900-675 cm⁻¹ region can help confirm the 1,2,3-trisubstitution pattern of the benzene ring. spectroscopyonline.com

The collective analysis of these spectra provides complementary information, leading to a confident and complete structural assignment as shown in the summary table below.

| Spectroscopy | Expected Observations for this compound | Information Gained |

| ¹H NMR | Aromatic signals (3H, ~6.8-7.5 ppm); Methoxy singlet (3H, ~3.8 ppm); Two Hydroxymethyl signals (2H each, ~4.5-5.0 ppm) youtube.com | Connectivity and chemical environment of protons, substitution pattern |

| ¹³C NMR | 9 distinct signals: 6 aromatic (~110-160 ppm), 1 methoxy (~56 ppm), 2 hydroxymethyl (~60-65 ppm) researchgate.net | Carbon skeleton, number of non-equivalent carbons |

| MS (EI) | Molecular ion (M⁺) at m/z = 168; Fragments from loss of H₂O, CH₂OH, OCH₃ | Molecular weight and formula, fragmentation pathways |

| IR | Broad O-H stretch (~3400 cm⁻¹); Aromatic C-H stretch (>3000 cm⁻¹); Alkyl C-H stretch (<3000 cm⁻¹); C=C stretch (~1600, 1470 cm⁻¹); C-O stretch (~1250-1000 cm⁻¹) libretexts.orgspectroscopyonline.com | Presence of hydroxyl, methoxy, and aromatic functional groups |

Chemical and Physical Properties

Spectroscopic Data Interpretation

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl groups, the hydroxyl protons, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbons of the aromatic ring, the hydroxymethyl groups, and the methoxy group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. Absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C-O stretching, would also be present.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-methoxy-1,2-phenylene)dimethanol, offering a detailed view of its electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules like this compound. By utilizing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), the geometry of the molecule can be optimized to find its most stable, lowest-energy conformation. ijarst.com This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

For similar aromatic compounds, DFT calculations have been successfully employed to achieve good agreement between calculated and experimental (e.g., X-ray crystallography) structural parameters. ijarst.com The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule, offering clues to its reactivity. ijarst.com

Table 1: Representative Geometrical Parameters Calculated using DFT (Note: As specific literature for this compound is unavailable, this table is a template of parameters that would be obtained from such a study.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C1-C2 | --- Å |

| Bond Length | C1-O(methoxy) | --- Å |

| Bond Length | C2-C(methanol) | --- Å |

| Bond Angle | C2-C1-C6 | --- ° |

| Bond Angle | C1-O-C(methyl) | --- ° |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical data, are invaluable for predicting the spectroscopic properties of this compound. ibm.com Methods like Hartree-Fock (HF) and more advanced post-HF methods can be used, although DFT is often a pragmatic choice for its balance of accuracy and computational cost. nih.gov

These calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For instance, the characteristic stretching and bending vibrations of the methoxy (B1213986) (O-CH₃) group and the hydroxyl (-OH) groups of the dimethanol substituents can be calculated and assigned. nih.gov Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C), which are crucial for structural elucidation and can be compared directly with experimental NMR data. nih.govepstem.net

Conformational Analysis and Energy Minima Identification

The presence of flexible bonds in the methoxy and dimethanol side chains of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the potential energy surface. ibm.com

By systematically rotating the dihedral angles associated with the side chains and performing geometry optimization and energy calculations for each conformation, researchers can map out the conformational landscape. This process reveals the global minimum (the most stable conformer) and other local minima, providing insight into the molecule's preferred shapes and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, optimized structures, molecular dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent.

These simulations can reveal how the molecule behaves in a more realistic environment, providing information on its flexibility, solvation properties, and how it might interact with a biological target. The force fields used in MD are often parameterized using data from quantum chemical calculations to ensure accuracy.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers a powerful tool for investigating the potential chemical reactions involving this compound. By modeling the reactants, products, and, crucially, the transition states that connect them, the entire reaction pathway can be mapped out.

Methods like DFT can be used to calculate the activation energies of different potential reaction pathways, thereby identifying the most likely mechanism. For example, the reactivity of the hydroxyl groups in esterification or etherification reactions could be explored, or the influence of the methoxy group on electrophilic aromatic substitution could be determined.

Prediction of Reactivity and Selectivity in Chemical Transformations

Beyond elucidating mechanisms, computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov These calculations can help predict whether a reaction is likely to occur and at which site on the molecule. For instance, by examining the distribution of these orbitals and atomic charges, one could predict the regioselectivity of a reaction.

Table 2: Calculated Global Reactivity Descriptors (Note: As specific literature for this compound is unavailable, this table is a template of parameters that would be obtained from such a study.)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | --- |

| LUMO Energy | E(LUMO) | --- |

| Energy Gap | ΔE = E(LUMO) - E(HOMO) | --- |

| Ionization Potential | IP ≈ -E(HOMO) | --- |

| Electron Affinity | EA ≈ -E(LUMO) | --- |

| Electronegativity | χ = (IP + EA) / 2 | --- |

| Chemical Hardness | η = (IP - EA) / 2 | --- |

Structure-Activity Relationship (SAR) Studies from Theoretical Models

Extensive searches of scientific literature and chemical databases did not yield specific theoretical Structure-Activity Relationship (SAR) studies for the compound this compound. While SAR studies are common for more complex drug candidates or commercially significant molecules, it appears that dedicated computational models exploring the relationship between the structure of this compound and its biological or chemical activity have not been a primary focus of published research.

Theoretical SAR studies typically involve the use of computational chemistry to correlate specific structural features of a molecule with its observed activity. This can include the generation of Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to predict the activity of new compounds based on their molecular descriptors. These descriptors can encompass a wide range of properties, including electronic, steric, and hydrophobic characteristics.

For a molecule like this compound, a hypothetical theoretical SAR study could investigate how modifications to its structure would affect a particular activity. For instance, such a study might explore:

The role of the methoxy group: The position and electronic influence of the methoxy (-OCH3) group on the aromatic ring could be analyzed. Theoretical models could predict how shifting the methoxy group to other positions on the phenyl ring would alter the molecule's interaction with a biological target.

The impact of the hydroxymethyl groups: The two hydroxymethyl (-CH2OH) groups are key functional groups. A computational study could model the effects of altering their conformation, changing their spacing, or replacing them with other functional groups on the molecule's activity.

However, without experimental data on a defined biological or chemical activity for a series of related compounds, the development of a meaningful theoretical SAR model for this compound is not feasible. The available scientific literature has not provided the necessary foundational data for such a computational investigation.

Therefore, no data tables or detailed research findings on theoretical SAR models for this compound can be presented at this time.

Reactivity Profiles and Transformational Chemistry

Reactions Involving the Hydroxyl Groups

The two primary alcohol functionalities are key sites for a variety of chemical modifications, including alkylation, etherification, esterification, and oxidation.

The primary alcohol groups of (3-Methoxy-1,2-phenylene)dimethanol can readily undergo alkylation to form ethers. This transformation typically involves the deprotonation of the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles in a reaction with an alkyl halide or another suitable electrophile. The presence of two hydroxyl groups allows for both mono- and di-etherification, depending on the stoichiometry of the reagents.

Benzylic alcohols, such as the ones present in the target molecule, can undergo etherification under various conditions. For instance, the use of a catalytic amount of a strong acid like hydrochloric acid can promote the intermolecular condensation of benzylic alcohols with other alcohols to form unsymmetrical ethers. researchgate.net The reactivity in such reactions is often enhanced by electron-donating groups on the aromatic ring, a condition met by the methoxy (B1213986) group in this compound, which can stabilize a potential benzylic carbocation intermediate. rsc.org

A chemoselective method for the etherification of benzylic alcohols in the presence of other types of hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, leading to the corresponding methyl or ethyl ethers. researchgate.net

Table 1: Representative Etherification Reactions of Benzylic Alcohols

| Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Alkanol, cat. HCl | Alkyl benzyl ether | High | researchgate.net |

| Substituted Benzyl alcohols | Methanol/Ethanol, TCT, DMSO | Methyl/Ethyl benzyl ether | Good-Excellent | researchgate.net |

| p-Methoxybenzyl alcohol | Zirconium-based catalyst | Symmetrical/Unsymmetrical ethers | Good | rsc.org |

Esterification of the primary alcohol groups is a common transformation, typically achieved by reacting the diol with carboxylic acids, acyl chlorides, or acid anhydrides. These reactions can be catalyzed by acids or bases. The presence of two hydroxyl groups allows for the formation of both mono- and di-esters.

The direct esterification with carboxylic acids is an equilibrium process that can be driven to completion by removing the water formed. Various catalysts, including mineral acids, p-toluenesulfonic acid, and solid acid catalysts like silica (B1680970) chloride, can be employed. organic-chemistry.org For more reactive acylating agents like acyl chlorides or anhydrides, the reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.

The selective monoesterification of diols can be challenging but has been achieved using specific reagents and conditions. For example, the use of Al2O3 and methanesulfonic acid has been reported for the solvent-free monoesterification of diols. organic-chemistry.org

Table 2: Examples of Esterification Reactions

| Alcohol Type | Acylating Agent | Catalyst/Conditions | Product | Key Feature | Reference |

| Diols | Carboxylic acids | Al2O3, MeSO3H, solvent-free | Monoester | Selective monoesterification | organic-chemistry.org |

| Aliphatic Alcohols | Carboxylic acids | Cobalt(II) chloride hexahydrate | Ester | Water tolerant | organic-chemistry.org |

| Aromatic Diols | Peracetic acid | Baeyer-Villiger oxidation of hydroxy aromatic ketones | Carboxylate ester of aromatic diol | Alternative synthesis route | google.com |

The primary alcohol groups of this compound can be selectively oxidized to form the corresponding dialdehyde (B1249045), 3-methoxy-1,2-phthalaldehyde, or further to the dicarboxylic acid, 3-methoxyphthalic acid. The choice of oxidizing agent and reaction conditions is crucial to control the extent of the oxidation.

For the selective oxidation of benzylic alcohols to aldehydes, a variety of mild oxidizing agents can be used, such as manganese dioxide (MnO2), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). Catalytic aerobic oxidation methods, employing catalysts based on transition metals like palladium, gold, or copper, offer a greener alternative. unimi.itresearchgate.net The presence of a methoxy group can influence the catalytic activity in such oxidations. unimi.it For instance, the oxidation of benzylic alcohols to aldehydes can be achieved with high selectivity using bimetallic Au-Pd catalysts under base-free conditions. unimi.it

Further oxidation of the aldehydes or the diol directly to the corresponding carboxylic acids can be accomplished using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid.

Table 3: Oxidation of Benzylic Alcohols

| Substrate | Oxidizing Agent/Catalyst | Product | Selectivity/Yield | Reference |

| Benzyl alcohol | Au-Pd bimetallic catalyst, O2 | Benzaldehyde (B42025) | >99% selectivity | unimi.it |

| Methoxy-substituted benzyl alcohols | Au/Pd catalysts, O2 | Corresponding aldehydes | Varies with catalyst composition | researchgate.net |

| Benzylic alcohols | Bis(methanesulfonyl) peroxide | Benzylic alcohols (from C-H oxidation) | Broad scope | acs.org |

| Sensitive benzylic alcohols | Visible light, air, DMSO | Corresponding ketones | High chemoselectivity | rsc.org |

Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic attack and can also undergo reduction under specific conditions.

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring determine the position of the incoming electrophile. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. acs.orgCurrent time information in Bangalore, IN. The two hydroxymethyl groups (-CH2OH) are weakly activating and are also considered ortho-, para-directors.

The combined directing effects of these groups on the aromatic ring of this compound are as follows:

The strong activating and directing effect of the methoxy group will dominate. nih.gov

The positions ortho and para to the methoxy group are C4, C6, and C2 (already substituted). The hydroxymethyl groups are at C1 and C2.

The positions ortho to the hydroxymethyl group at C1 are C6 and C2. The position para to the C1 hydroxymethyl group is C4.

The positions ortho to the hydroxymethyl group at C2 are C1 and C3. The position para to the C2 hydroxymethyl group is C5.

Considering the synergistic and antagonistic effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the strongly activating methoxy group and also influenced by the hydroxymethyl groups. The position C5 is meta to the methoxy group and para to one hydroxymethyl group, making it less favored. Steric hindrance from the adjacent hydroxymethyl groups might influence the regioselectivity, potentially favoring the C4 and C6 positions.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Mechanism of Influence | Reference |

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para | Resonance (electron-donating) | acs.orgCurrent time information in Bangalore, IN. |

| -CH2OH (Hydroxymethyl) | Weakly Activating | Ortho, Para | Inductive (weakly electron-donating) | libretexts.org |

| Multiple Substituents | Combined Effect | Determined by the stronger activating group | Synergistic or antagonistic effects | nih.gov |

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions. This reaction typically requires high pressure and temperature and a suitable catalyst, such as platinum, palladium, or nickel. libretexts.org The reduction of substituted benzene rings can be influenced by the nature of the substituents. unimi.it

The Birch reduction offers an alternative method for the partial reduction of aromatic rings, yielding a 1,4-cyclohexadiene (B1204751) derivative. This reaction involves the use of an alkali metal (like lithium or sodium) dissolved in liquid ammonia, in the presence of an alcohol. libretexts.org

For this compound, catalytic hydrogenation would be expected to reduce the aromatic ring to the corresponding substituted cyclohexane. The conditions would need to be carefully controlled to avoid hydrogenolysis of the benzylic C-O bonds of the hydroxymethyl groups.

Table 5: Methods for Aromatic Ring Reduction

| Reaction | Reagents and Conditions | Product | Key Features | Reference |

| Catalytic Hydrogenation | H2, Pt/Pd/Ni catalyst, high pressure/temperature | Cyclohexane derivative | Complete saturation of the ring | libretexts.org |

| Birch Reduction | Li or Na, liquid NH3, alcohol | 1,4-Cyclohexadiene derivative | Partial reduction of the ring | libretexts.org |

| Reduction of Aryl Ketones | H2, Pd catalyst | Alkylbenzene | Selective reduction of carbonyl | libretexts.org |

Intermolecular and Intramolecular Cyclization Reactions

The presence of two hydroxymethyl groups in a 1,2-relationship on the benzene ring makes this compound a prime candidate for both intermolecular and intramolecular cyclization reactions. These reactions typically involve the formation of ether or ester linkages, leading to the synthesis of heterocyclic structures.

Intramolecular Cyclization:

Intramolecular reactions of this compound can lead to the formation of a seven-membered heterocyclic ring. Under acidic conditions or in the presence of a suitable dehydrating agent, the two hydroxyl groups can undergo condensation to form a cyclic ether. This process is driven by the proximity of the reacting groups, which facilitates the ring-closing step.

Intermolecular Cyclization:

In intermolecular processes, two or more molecules of this compound can react to form larger cyclic structures or polymers. For instance, under conditions favoring intermolecular dehydration, a dimeric cyclic ether with a 14-membered ring could potentially be formed. The concentration of the starting material and the reaction conditions play a crucial role in determining the preference for either intramolecular or intermolecular pathways.

The table below summarizes potential cyclization products.

| Reaction Type | Product Type | Ring Size |

| Intramolecular | Cyclic Ether | 7-membered |

| Intermolecular | Dimeric Cyclic Ether | 14-membered |

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The directing effects of the substituents on the aromatic ring and the stereochemical nature of the molecule influence the selectivity of its reactions.

Regioselectivity:

The methoxy group is an ortho-, para-directing activator, while the two hydroxymethyl groups are weakly deactivating and ortho-, para-directing. In electrophilic aromatic substitution reactions, the position of substitution will be determined by the combined electronic and steric effects of these groups. The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent hydroxymethyl group may influence the substitution pattern.

Stereoselectivity:

This compound is a prochiral molecule. While the molecule itself is not chiral, the two benzylic positions are enantiotopic. This means that reactions at these positions can lead to the formation of chiral centers. The use of chiral catalysts or reagents can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over the other. For example, an asymmetric esterification or etherification of one of the hydroxyl groups would result in a chiral product. The inherent structure of the molecule, where the two reactive groups are held in a specific spatial relationship by the rigid benzene ring, can enhance the degree of stereocontrol in such transformations.

Applications As a Building Block in Complex Chemical Syntheses

Precursor in Polymer Chemistry and Materials Science

The diol functionality of (3-Methoxy-1,2-phenylene)dimethanol allows it to be readily converted into monomers suitable for polymerization. The methoxy (B1213986) substituent provides enhanced solubility and influences the electronic properties of the resulting polymers, making them suitable for applications in materials science.

This compound is a precursor for monomers used in the synthesis of poly(arylene vinylene) (PAV) derivatives. The diol can be converted into a dihalide, such as a bis(chloromethyl) or bis(bromomethyl) derivative, which can then undergo polymerization reactions like the Gilch polymerization. Methoxy-substituted PAVs are a significant class of conjugated polymers investigated for their electroluminescent properties.

For instance, the related and commercially available polymer, MEH-PPV (Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene vinylene]), highlights the importance of methoxy substitution in this class of materials. While not synthesized from this compound, its synthesis demonstrates the principles involved. A study on PPV copolymers used 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene (B1333862) as a key monomer to create polymers for triplet-triplet annihilation upconversion applications. neliti.com The methoxy group in these polymers is crucial for tuning the electronic energy levels and improving solubility, which are vital for their performance in organic light-emitting diodes (OLEDs). rsc.org

Table 1: Examples of Methoxy-Substituted Poly(phenylene vinylene) Derivatives and Their Properties

| Polymer/Copolymer | Monomer Precursor Example | Key Properties | Potential Application |

| MEH-PPV | 1,4-bis(halomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene | Good solubility, high photoluminescence quantum yield | Organic LEDs (OLEDs) |

| "Super Yellow" PPV | Proprietary Methoxy-Substituted Monomers | High efficiency and stability in devices | OLEDs, triplet-triplet annihilation upconversion neliti.com |

| P-MEH-Fluorene Copolymer | 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene | Tunable photophysical properties, enhanced quantum yield neliti.com | Light-emitting devices, photon upconversion systems neliti.com |

This table illustrates the role of methoxy-substituted phenylene monomers in creating functional polymers. The data is based on findings from related polymer systems.

The structural framework of this compound is ideal for creating scaffolds for a broader range of conjugated polymers beyond PAVs. The presence of a methoxy group, a strong electron-donating substituent, can significantly influence the optoelectronic properties of a polymer. researchgate.net By incorporating this structural unit, chemists can lower the bandgap of materials, red-shifting their absorption and emission spectra toward the near-infrared region. researchgate.net

This principle is demonstrated in the development of new diketopyrrolopyrrole (DPP) based polymers, where introducing methoxy groups onto the polymer backbone leads to a reduced energy gap and increased planarity, which are desirable traits for organic semiconductors used in transistors and solar cells. researchgate.net Although not using this compound directly, these studies confirm the utility of the methoxy-phenylene unit in designing next-generation optoelectronic materials.

Intermediate in the Synthesis of Organic Scaffolds

The bifunctional nature of this compound makes it an excellent intermediate for constructing more complex and multifunctional organic scaffolds.

This compound can be used to synthesize larger, well-defined molecules such as macrocycles. The two hydroxymethyl groups can be reacted with other bifunctional reagents to form ring structures. For example, condensation reactions with dicarboxylic acids or diisocyanates can lead to the formation of macrocyclic polyesters or polyurethanes. The methoxy group remains as a functional handle that can be used for further modification or to influence the conformation and binding properties of the macrocycle. While specific examples starting from this compound are not widely documented, the synthesis of benzothiadiazole-based macrocycles for organic electronics illustrates a similar strategy where methylene (B1212753) bridges are used to link aromatic units into a rigid, highly fluorescent structure. nih.gov

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks. This compound can be chemically modified to serve as a "linker" or "strut" in these frameworks. After conversion to a dicarboxylic acid (by oxidation) or a dipyridyl ligand, it can be reacted with metal ions or other organic linkers to generate porous, crystalline materials. rsc.orgnih.gov The methoxy group would project into the pores of the framework, influencing its surface chemistry and adsorption properties for specific guest molecules. rsc.org The use of organic molecules as sacrificial templates or building blocks is a key strategy in creating advanced catalytic materials from MOF precursors. nih.gov

Ligand Synthesis for Coordination Chemistry and Catalysis

The structure of this compound is well-suited for the synthesis of chelating ligands for metal complexes used in coordination chemistry and catalysis. The two adjacent functional groups can be readily converted to donor groups that can bind to a single metal center.

A common strategy involves the oxidation of the two hydroxymethyl groups to form a dialdehyde (B1249045), (3-methoxy)phthalaldehyde. This dialdehyde is a valuable precursor for synthesizing Schiff base ligands through condensation with primary amines. Schiff base complexes, particularly those derived from methoxy-substituted salicylaldehydes, are widely used as catalysts. For example, tetradentate Schiff-base ligands synthesized from precursors like 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) have been used to create manganese(III) complexes that effectively catalyze oxidation reactions, such as the aerobic oxidation of aminophenols and styrene. These complexes demonstrate versatile catalytic proficiency, highlighting the potential of ligands derived from a methoxy-phenylene backbone.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of phenylenedimethanols often involves the use of powerful reducing agents like lithium aluminum hydride to reduce corresponding phthalic acid derivatives. While effective, these methods present challenges related to safety, cost, and environmental impact. Future research will likely focus on developing greener, more efficient synthetic routes.

One promising avenue is the adoption of one-pot procedures starting from more readily available precursors like substituted phenols. researchgate.net Methodologies that convert phenols to salicylaldehydes, followed by an oxidation step, can yield substituted catechols, which are structurally related to the target molecule. researchgate.net Adapting such a sequence could provide a more streamlined synthesis. Furthermore, palladium-catalyzed C–H oxygenation, a technique that allows for the direct and selective installation of hydroxyl groups on an aromatic ring, represents a state-of-the-art approach. nih.gov Applying silanol-directed C–H oxygenation could enable highly selective synthesis from meta-substituted phenol (B47542) precursors, minimizing the formation of isomeric byproducts that are difficult to separate. nih.govgoogle.com

| Synthetic Approach | Traditional Method | Proposed Sustainable Alternative |

| Starting Material | 3-Methoxyphthalic acid | A corresponding meta-substituted phenol |

| Key Transformation | Reduction of carboxylic acids | Directed C-H oxygenation / formylation-oxidation sequence |

| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Palladium catalyst with a directing group and a mild oxidant (e.g., H₂O₂) |

| Advantages | High yield for specific precursors | Higher atom economy, improved safety, potential for fewer steps, better regioselectivity. researchgate.netnih.gov |

| Challenges | Hazardous reagents, harsh reaction conditions, waste generation | Catalyst cost and recovery, optimization of reaction conditions for the specific substrate |

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a major trend in the chemical industry, offering enhanced safety, scalability, and process control. europa.eu The synthesis of (3-Methoxy-1,2-phenylene)dimethanol is an ideal candidate for adaptation to flow chemistry platforms. Highly exothermic steps, such as reductions or oxidations, can be managed safely due to the high surface-area-to-volume ratio of microreactors, which allows for efficient heat dissipation. europa.eu

A hypothetical flow synthesis could involve pumping a solution of a suitable precursor, such as a derivative of veratrole, through a heated reactor column packed with a solid-supported catalyst. google.comwikipedia.org This would enable precise control over residence time, temperature, and pressure, leading to higher yields and purity. nih.gov Automating this process would allow for rapid optimization of reaction conditions and on-demand production. Such systems are increasingly valuable in both academic research and industrial manufacturing. europa.eu

| Parameter | Description | Advantage in Flow Synthesis |

| Reactor Type | Packed-bed or capillary reactor | High mass and heat transfer rates. europa.eu |

| Catalyst | Immobilized reduction or oxidation catalyst | Ease of separation from the product stream, reusability. |

| Residence Time | Typically in the range of minutes | Precise control over the reaction extent, minimizing side product formation. d-nb.info |

| Temperature | Optimized for the specific catalytic reaction | Superior temperature control prevents thermal runaway in exothermic reactions. |

| Automation | Integration with pumps, sensors, and software | Enables high-throughput screening of conditions and unattended operation. |

Application of In Situ Spectroscopic Techniques for Reaction Monitoring

To fully leverage the benefits of automated and continuous synthesis, real-time reaction monitoring is essential. The application of Process Analytical Technology (PAT), utilizing in situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products.

By integrating a spectroscopic probe directly into a flow reactor, chemists can track the conversion of a starting material to this compound in real time. This data can be used to build kinetic models of the reaction, identify the formation of any transient intermediates, and ensure the process remains within optimal parameters. This approach moves away from traditional offline analysis (e.g., TLC, GC-MS), saving time and resources while improving process understanding and control.

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations

Nature provides a blueprint for highly selective and sustainable chemical synthesis. Future research into the production of this compound could draw inspiration from biosynthetic pathways. The closely related compound veratrole is known to be produced in plants via the phenylpropanoid pathway, involving enzymes like O-methyltransferases that methylate guaiacol. nih.gov

A forward-thinking research direction would be to harness enzymes as biocatalysts. nih.gov For instance, engineered dioxygenase enzymes have been used to synthesize substituted catechols from nitroaromatic compounds. dtic.mil It is conceivable that a multi-enzyme cascade could be designed to produce the target molecule from simple, renewable feedstocks like glucose or lignin-derived aromatic compounds. Lipases are another class of enzymes that have been successfully used to modify related structures, demonstrating the versatility of biocatalysis. nih.gov This bio-inspired approach aligns with the principles of green chemistry by operating under mild conditions (room temperature, aqueous solutions) and offering unparalleled selectivity. researchgate.net

| Enzyme Class | Potential Reaction | Substrate Example | Advantage |

| Oxidoreductases | Hydroxylation of an aromatic precursor | A substituted toluene (B28343) derivative | High regioselectivity under mild conditions. |

| O-Methyltransferases | Methylation of a catechol precursor | A protocatechualdehyde derivative | Specific methylation without protecting groups. nih.gov |

| Dioxygenases | Dihydroxylation of an aromatic ring | A substituted nitrobenzene | Direct incorporation of atmospheric oxygen. dtic.mil |

| Lipases | Regioselective esterification/hydrolysis | Protecting/deprotecting steps | Can operate in organic solvents, high functional group tolerance. nih.gov |

Expanded Utility in the Design of Responsive Materials and Supramolecular Assemblies

The molecular architecture of this compound makes it an attractive building block, or tecton, for supramolecular chemistry and materials science. The two primary alcohol functionalities are capable of forming strong hydrogen bonds, which can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures like tapes, sheets, or three-dimensional networks.

Furthermore, the vicinal diol arrangement can act as a chelating ligand for various metal ions, opening the door to the design of novel coordination polymers and metal-organic frameworks (MOFs). The presence of the methoxy (B1213986) group can influence the electronic properties and solubility of these materials. An emerging paradigm is the creation of "smart" or responsive materials that change their properties in response to external stimuli such as pH, temperature, or the presence of a specific analyte. By incorporating this compound into polymer backbones or as a cross-linker in hydrogels, it may be possible to create materials that exhibit tunable swelling, optical, or mechanical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.